
Cap-dependent endonuclease-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-25 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the transcription and replication of various viruses, including influenza viruses. By inhibiting these enzymes, this compound can effectively disrupt viral replication, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of specialized equipment for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Cap-dependent endonuclease-IN-25 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced inhibitory activity against cap-dependent endonucleases. These derivatives are often evaluated for their biological activity and potential as antiviral agents .
Scientific Research Applications
Cap-dependent endonuclease-IN-25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of cap-dependent endonuclease inhibition. In biology, it is employed in research on viral replication and transcription. In medicine, this compound is being investigated as a potential antiviral drug for the treatment of influenza and other viral infections. In industry, it is used in the development of new antiviral therapies and the optimization of existing treatments .
Mechanism of Action
Cap-dependent endonuclease-IN-25 exerts its effects by binding to the active site of cap-dependent endonucleases, thereby inhibiting their enzymatic activity. This inhibition prevents the cleavage of host mRNA caps, a critical step in the viral transcription process known as “cap-snatching.” By blocking this process, this compound effectively disrupts viral replication and reduces viral load .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-25 include baloxavir marboxil, tanshinone I, and other cap-dependent endonuclease inhibitors. These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies .
Uniqueness: this compound is unique due to its specific structural features that enhance its binding affinity and inhibitory activity against cap-dependent endonucleases. Compared to other similar compounds, this compound exhibits a higher potency and broader spectrum of antiviral activity, making it a valuable candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
17-hydroxy-2-phenyl-1,14,21-triazatetracyclo[12.7.1.03,8.016,21]docosa-3,5,7,16,19-pentaene-15,18-dione |
InChI |
InChI=1S/C25H25N3O3/c29-21-14-16-27-23(24(21)30)25(31)26-15-8-2-5-9-18-10-6-7-13-20(18)22(28(27)17-26)19-11-3-1-4-12-19/h1,3-4,6-7,10-14,16,22,30H,2,5,8-9,15,17H2 |
InChI Key |
BPGWVQLNXPHEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C2C(N3CN(CC1)C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




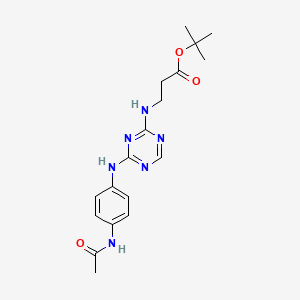
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)

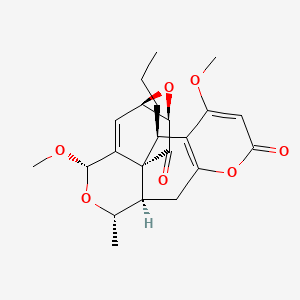

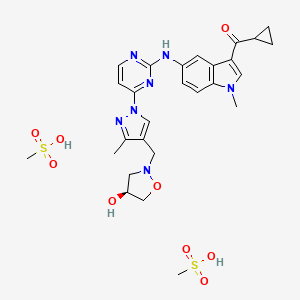

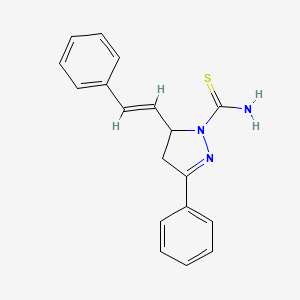
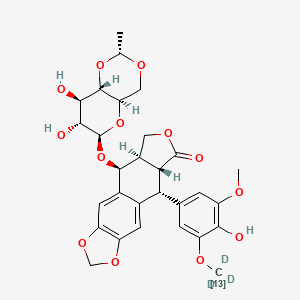
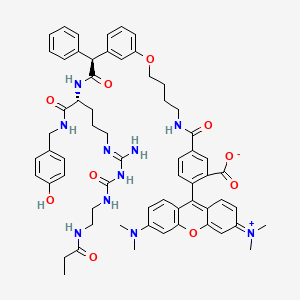

![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
